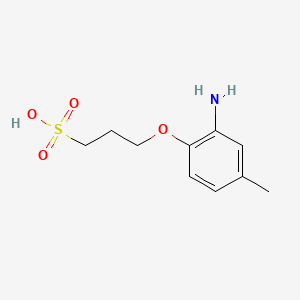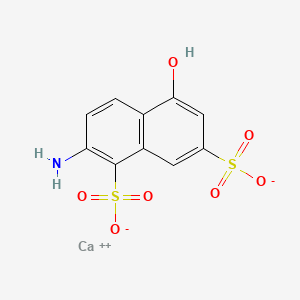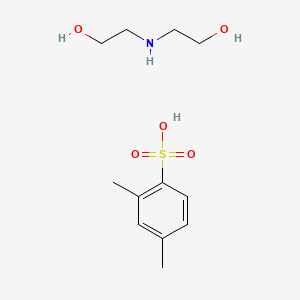
3-(2-Amino-4-methylphenoxy)propanesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-4-methylphenoxy)propanesulphonic acid is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to a propanesulphonic acid backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-methylphenoxy)propanesulphonic acid involves multiple steps:
Starting Material: The synthesis begins with 2-amino-4-methylphenol.
Ozonolysis: The 2-amino-4-methylphenol undergoes ozonolysis to form 2-methyl aryloxybenzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-4-methylphenoxy)propanesulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(2-Amino-4-methylphenoxy)propanesulphonic acid is utilized in various fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Amino-4-methylphenoxy)propanesulphonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, affecting their activity and function.
Pathways: It can modulate biochemical pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-4-methylphenoxy)propane-1-sulfonic acid
- 3-(2-Amino-4-methylphenoxy)-1-propanesulfonic acid
Uniqueness
3-(2-Amino-4-methylphenoxy)propanesulphonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
79392-40-8 |
|---|---|
Molecular Formula |
C10H15NO4S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
3-(2-amino-4-methylphenoxy)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H15NO4S/c1-8-3-4-10(9(11)7-8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6,11H2,1H3,(H,12,13,14) |
InChI Key |
XPVVBMXZTSOIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)



![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)





![N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12675212.png)
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
